3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one
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Overview
Description
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions:
Amine Formation: The 4-ethylphenyl and 4-fluorobenzyl groups can be introduced via reductive amination reactions, where the corresponding aldehydes or ketones react with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form quinone derivatives.
Reduction: Reduction of the quinoline core can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinoline core is known to interact with various biological pathways, potentially affecting processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinidine: Another quinoline derivative used as an antiarrhythmic agent.
Cinchonine: A natural quinoline alkaloid with medicinal properties.
Uniqueness
3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. The presence of both 4-ethylphenyl and 4-fluorobenzyl groups may enhance its interaction with certain biological targets, making it a valuable compound for further research.
Biological Activity
The compound 3-(((4-ethylphenyl)(4-fluorobenzyl)amino)methyl)-7-methoxyquinolin-2(1H)-one is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₂₄H₂₅FN₄O₃
- Molecular Weight : 420.48 g/mol
- IUPAC Name : this compound
This compound features a quinoline backbone with various substituents that enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, a related study found that quinolone compounds demonstrated potent anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values as low as 1.2 µM . The mechanism of action often involves inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Quinoline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 8g | MCF-7 | 1.2 | Apoptosis via Caspase activation |
Compound X | Panc-1 | 1.4 | Cell cycle arrest at G2/M phase |
Compound Y | A549 | 5.0 | ROS generation leading to cell death |
Antimicrobial Activity
Quinoline derivatives have also been noted for their antimicrobial properties. A review highlighted that certain modified quinolines showed effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) in the range of 1 × 10^-6 to 1 × 10^-5 mg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many quinoline derivatives trigger programmed cell death through intrinsic and extrinsic pathways, often involving caspase activation and mitochondrial dysfunction .
- Cell Cycle Arrest : Compounds have been shown to interfere with the cell cycle, particularly at the G2/M checkpoint, halting proliferation in cancer cells .
- Antimicrobial Action : The disruption of bacterial cell membranes and inhibition of essential metabolic pathways are common mechanisms by which quinolines exert antimicrobial effects .
Study on Anticancer Effects
A notable study evaluated a series of quinoline derivatives, including the target compound, for their anticancer efficacy. The results indicated that the compound significantly inhibited cell growth in vitro and induced apoptosis in treated cells. Flow cytometry analysis revealed an increase in sub-G1 population, indicative of apoptosis .
Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of related quinoline compounds against clinical isolates of resistant bacteria. The study concluded that specific modifications led to enhanced activity against strains such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting the potential for developing new antibiotics from these derivatives .
Properties
Molecular Formula |
C26H25FN2O2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[[4-ethyl-N-[(4-fluorophenyl)methyl]anilino]methyl]-7-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C26H25FN2O2/c1-3-18-6-11-23(12-7-18)29(16-19-4-9-22(27)10-5-19)17-21-14-20-8-13-24(31-2)15-25(20)28-26(21)30/h4-15H,3,16-17H2,1-2H3,(H,28,30) |
InChI Key |
YRBYTXCOYSJJTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)CC3=CC4=C(C=C(C=C4)OC)NC3=O |
Origin of Product |
United States |
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